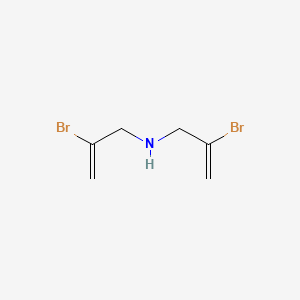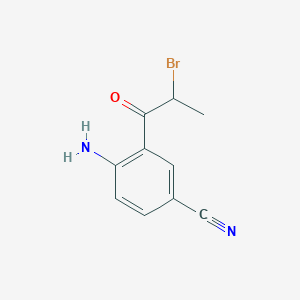
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures can produce cyanoacetanilide derivatives . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted anilines, heterocyclic compounds, and various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds with different biological activities. The compound can also undergo cyclization reactions, forming heterocyclic structures that interact with specific enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetamides: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Benzimidazole Derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Thiophene Derivatives: These compounds are used in the synthesis of heterocyclic compounds and have applications in materials science.
Uniqueness
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo substitution, oxidation, reduction, and cyclization reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
4-amino-3-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3 |
InChI-Schlüssel |
AMPASNKQLZKPBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



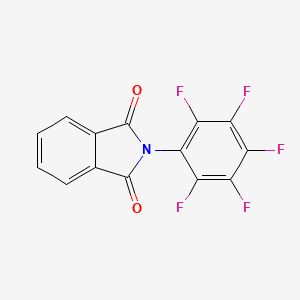
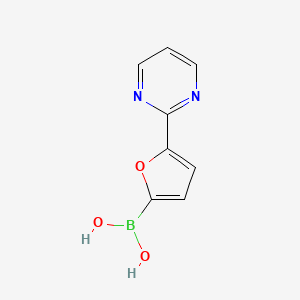

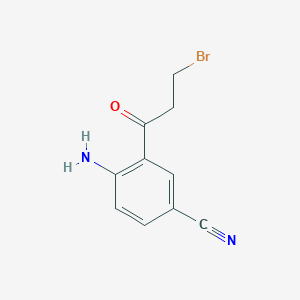
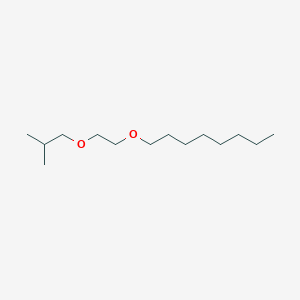
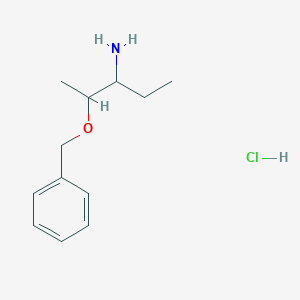
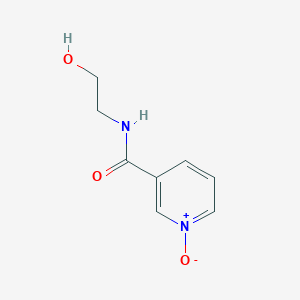
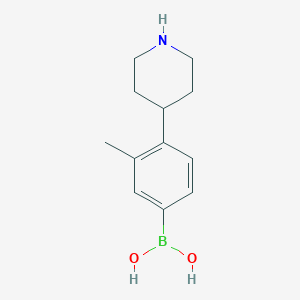
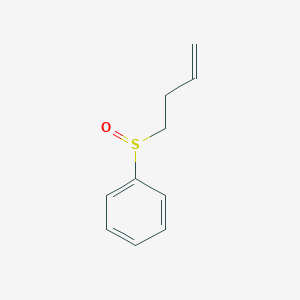
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)

